DT2216

Description

DT-2216 is a Unknown drug with a maximum clinical trial phase of I and has 1 investigational indication.

Bcl-xL-specific degrade

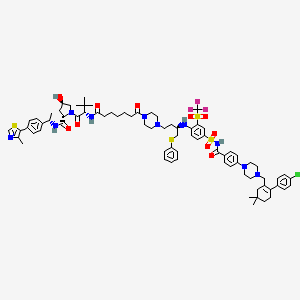

Structure

2D Structure

Properties

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[7-[4-[(3R)-3-[4-[[4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoyl]sulfamoyl]-2-(trifluoromethylsulfonyl)anilino]-4-phenylsulfanylbutyl]piperazin-1-yl]-7-oxoheptanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C77H96ClF3N10O10S4/c1-51(53-18-20-55(21-19-53)70-52(2)82-50-103-70)83-73(96)66-44-61(92)48-91(66)74(97)71(75(3,4)5)85-68(93)16-12-9-13-17-69(94)90-42-36-87(37-43-90)35-33-59(49-102-62-14-10-8-11-15-62)84-65-31-30-63(45-67(65)104(98,99)77(79,80)81)105(100,101)86-72(95)56-24-28-60(29-25-56)89-40-38-88(39-41-89)47-57-46-76(6,7)34-32-64(57)54-22-26-58(78)27-23-54/h8,10-11,14-15,18-31,45,50-51,59,61,66,71,84,92H,9,12-13,16-17,32-44,46-49H2,1-7H3,(H,83,96)(H,85,93)(H,86,95)/t51-,59+,61+,66-,71+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXVFFBGSTYQHRO-REQIQPEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCC(=O)N4CCN(CC4)CCC(CSC5=CC=CC=C5)NC6=C(C=C(C=C6)S(=O)(=O)NC(=O)C7=CC=C(C=C7)N8CCN(CC8)CC9=C(CCC(C9)(C)C)C1=CC=C(C=C1)Cl)S(=O)(=O)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCC(=O)N4CCN(CC4)CC[C@H](CSC5=CC=CC=C5)NC6=C(C=C(C=C6)S(=O)(=O)NC(=O)C7=CC=C(C=C7)N8CCN(CC8)CC9=C(CCC(C9)(C)C)C1=CC=C(C=C1)Cl)S(=O)(=O)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C77H96ClF3N10O10S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1542.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2365172-42-3 | |

| Record name | DT-2216 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2365172423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DT-2216 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8JQ9V7JAJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

DT2216 PROTAC: A Technical Guide to Structure, Function, and Preclinical Evaluation

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: The evasion of apoptosis is a hallmark of cancer, often driven by the overexpression of anti-apoptotic proteins from the BCL-2 family. BCL-XL is a key member of this family and a validated target for cancer therapy. However, the clinical development of BCL-XL inhibitors, such as Navitoclax (ABT-263), has been hampered by on-target dose-limiting thrombocytopenia, as platelets are highly dependent on BCL-XL for their survival. To overcome this limitation, a novel therapeutic strategy, Proteolysis Targeting Chimeras (PROTACs), has been employed. DT2216 is a first-in-class PROTAC designed to selectively degrade BCL-XL, demonstrating potent antitumor activity with a significantly improved safety profile. This technical guide provides a comprehensive overview of the structure, function, and preclinical evaluation of this compound.

Molecular Structure and Design of this compound

This compound is a bifunctional small molecule meticulously designed to hijack the cell's natural protein disposal system to eliminate BCL-XL. Its structure consists of three key components:

-

A BCL-XL Ligand: This "warhead" is derived from the BCL-2/BCL-XL inhibitor ABT-263 (Navitoclax).[1] A piperazine ring replaces the solvent-exposed morpholine ring of ABT-263 to allow for the attachment of a linker.[2]

-

A VHL E3 Ligase Ligand: This component recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key enzyme in the ubiquitin-proteasome system.[3]

-

An Optimized Linker: This chemical linker connects the BCL-XL and VHL ligands, and its length and composition are critical for the formation of a stable ternary complex between BCL-XL, this compound, and the VHL E3 ligase.[4]

The chemical formula of this compound is C77H96ClF3N10O10S4, and its molecular weight is 1542.4 g/mol .[5] A negative control compound, DT2216NC, has also been synthesized, which contains an inactive VHL ligand that cannot bind to the VHL E3 ligase, thus serving as a tool to confirm the PROTAC-dependent mechanism of action.[4]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound functions as a molecular bridge, bringing the target protein (BCL-XL) and the E3 ubiquitin ligase (VHL) into close proximity. This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to BCL-XL. The polyubiquitinated BCL-XL is then recognized and degraded by the 26S proteasome, the cell's protein degradation machinery.[3][6]

A key innovation in the design of this compound is the choice of the VHL E3 ligase. Platelets, which are highly sensitive to BCL-XL inhibition, express minimal levels of VHL.[4][6] This differential expression of VHL between cancer cells and platelets is the basis for this compound's selective degradation of BCL-XL in tumor cells while sparing platelets, thereby mitigating the dose-limiting thrombocytopenia associated with previous BCL-XL inhibitors.[4][6]

The degradation of BCL-XL in cancer cells restores the apoptotic process. By removing this critical survival protein, pro-apoptotic proteins like BAK and BAX are unleashed, leading to caspase activation and programmed cell death.[7]

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | EC50 (µM) | DC50 (µM) | BCL-XL Dependence |

| MOLT-4 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 0.052 | ~0.01 | High |

| MyLa | Cutaneous T-cell Lymphoma (CTCL) | <0.01 | - | High |

| H146 | Small Cell Lung Cancer (SCLC) | - | ~0.1 | High |

| SET2 | Post-MPN Acute Myeloid Leukemia (AML) | - | <1 | High |

| Primary post-MPN AML cells | Acute Myeloid Leukemia (AML) | 2.19 ± 1.64 | - | High |

EC50: Half-maximal effective concentration for cell viability inhibition. DC50: Half-maximal degradation concentration for BCL-XL protein. Data compiled from multiple sources.[7][8]

Table 2: In Vitro Toxicity of this compound in Human Platelets

| Compound | EC50 (µM) |

| This compound | >3 |

| ABT-263 (Navitoclax) | ~0.2 |

Data indicates significantly lower toxicity of this compound to platelets compared to the non-degrader BCL-XL inhibitor ABT-263.

Table 3: Pharmacokinetic Parameters of this compound

| Species | Dose | Route | Cmax (ng/mL) | AUC0-∞ (ng·h/mL) | T1/2 (h) |

| Human (Phase 1) | 0.04 mg/kg | IV | 738 | 8650 | 7.09 |

| Human (Phase 1) | 0.4 mg/kg | IV | 8590 | 72300 | 12.8 |

| Mouse | 2 mg/kg | IV | - | - | - |

| Mouse | 20 mg/kg | IP | - | - | - |

| Mouse | 20 mg/kg | PO | - | - | - |

Cmax: Maximum plasma concentration. AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity. T1/2: Half-life. Human data from a Phase 1 clinical trial.[6] Mouse data from preclinical studies.[1]

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C.

-

MTS Reagent Addition: Prepare a mixture of MTS reagent and phenazine methosulfate (PMS) solution. Add 20 µL of the mixture to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the EC50 value using a non-linear regression analysis.

Protein Degradation Assay (Immunoblotting)

This protocol is used to quantify the degradation of BCL-XL protein following this compound treatment.

-

Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for a specified duration (e.g., 16 or 24 hours).

-

Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against BCL-XL overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the BCL-XL band intensity to the loading control. Calculate the DC50 value.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This protocol is used to assess the induction of apoptosis by this compound.

-

Cell Treatment: Treat cells with this compound at the desired concentrations for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry.

-

Data Interpretation:

-

Annexin V-negative and PI-negative cells are viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Mandatory Visualizations

Conclusion

This compound represents a significant advancement in the development of BCL-XL targeted therapies. By leveraging PROTAC technology, it achieves potent and selective degradation of BCL-XL in cancer cells while sparing platelets, thereby overcoming the principal toxicity that has limited the clinical utility of previous BCL-XL inhibitors. The preclinical data strongly support its continued development, and ongoing clinical trials will further elucidate its therapeutic potential in a variety of malignancies. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, highlighting its innovative design, mechanism of action, and robust preclinical validation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. resources.novusbio.com [resources.novusbio.com]

- 4. A selective BCL-XL PROTAC degrader achieves safe and potent antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. texaschildrens.org [texaschildrens.org]

- 6. ashpublications.org [ashpublications.org]

- 7. This compound—a Bcl-xL-specific degrader is highly active against Bcl-xL-dependent T cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | BCLXL PROTAC degrader this compound targets secondary plasma cell leukemia addicted to BCLXL for survival [frontiersin.org]

The Molecular Blueprint of a Targeted Killer: How DT2216 Hijacks the VHL E3 Ligase to Annihilate BCL-XL

For Immediate Release

In the landscape of targeted cancer therapy, a novel class of drugs known as Proteolysis Targeting Chimeras (PROTACs) is demonstrating profound potential. Among them, DT2216 has emerged as a promising clinical-stage compound designed to selectively eliminate the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL), a key survival factor for many cancers. This technical guide delves into the core mechanism of this compound, detailing how it specifically recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to trigger the degradation of BCL-XL, thereby offering a potent and safer therapeutic strategy.

The PROTAC Strategy: A Tripartite Alliance for Destruction

This compound is a bifunctional small molecule, meticulously engineered with three key components: a ligand that binds to the target protein (BCL-XL), a ligand for an E3 ubiquitin ligase (VHL), and a chemical linker that connects the two.[1][2] The underlying principle of its action is not to inhibit the target protein, but to tag it for destruction by the cell's own protein disposal machinery, the ubiquitin-proteasome system.[3][4]

The mechanism unfolds in a catalytic cycle:

-

Ternary Complex Formation: this compound acts as a molecular bridge, simultaneously binding to BCL-XL and the VHL E3 ligase. This crucial step brings the target protein and the E3 ligase into close proximity, forming a transient ternary complex (BCL-XL :: this compound :: VHL).[4][5]

-

Proximity-Induced Ubiquitination: Once the complex is formed, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to specific lysine residues on the surface of BCL-XL. Research has identified Lysine 87 (K87) as the key ubiquitination site on BCL-XL targeted by this process.[6][7]

-

Proteasomal Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome. The proteasome captures the ubiquitinated BCL-XL, unfolds it, and degrades it into small peptides.[8][9]

-

Recycling of this compound: After inducing degradation, this compound is released and can engage another BCL-XL protein and VHL ligase, repeating the cycle and acting in a sub-stoichiometric manner.[10]

A key innovation in the design of this compound is its ability to circumvent the on-target, dose-limiting thrombocytopenia (low platelet count) that plagued earlier BCL-XL inhibitors like navitoclax (ABT-263).[4][11] This is achieved by exploiting the differential expression of the VHL E3 ligase. Human platelets express minimal levels of VHL, rendering them insensitive to this compound's degradative action.[4][12][13] In contrast, many cancer cells express high levels of VHL, making them susceptible to this compound-mediated BCL-XL degradation.[9][12]

Quantitative Profile of this compound

The efficacy and selectivity of this compound are underpinned by its specific binding and degradation profiles.

Binding Affinities

This compound's BCL-XL binding moiety is derived from ABT-263, which is a dual inhibitor of BCL-XL and BCL-2.[5] However, the conjugation to the VHL ligand and linker modifies its binding profile. While it retains a high affinity for BCL-XL, its affinity for BCL-2 is reduced.[4] This altered affinity, combined with the stereochemical constraints of forming a stable ternary complex, contributes to its selectivity for degrading BCL-XL over BCL-2.[5][13][14]

| Compound | Target Protein | Binding Affinity (Ki) |

| This compound | BCL-XL | High (Specific values vary across studies)[15] |

| BCL-2 | Reduced compared to ABT-263[4][15] | |

| BCL-W | Reduced compared to ABT-263[4][15] | |

| ABT-263 | BCL-XL | High[4] |

| BCL-2 | High[4] | |

| BCL-W | High[4] |

Degradation and Cytotoxicity

This compound induces potent degradation of BCL-XL in sensitive cancer cell lines, leading to apoptosis.

| Cell Line | Cell Type | BCL-XL DC₅₀ | BCL-XL Dₘₐₓ | Cytotoxicity EC₅₀ |

| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | ~0.01-0.1 µM[4] | >90%[4] | ~0.052 µM (72h)[1] |

| MyLa | T-cell Lymphoma | Not specified | Potent degradation observed[13] | 5-280 nM[13] |

| H146 | Small Cell Lung Cancer | ~0.1 µM (48h)[4][7] | Potent degradation observed[4] | Not specified |

| Human Platelets | N/A | No significant degradation[4] | N/A | Significantly less toxic than ABT-263[4] |

DC₅₀: Concentration causing 50% degradation. Dₘₐₓ: Maximum degradation. EC₅₀: Concentration causing 50% reduction in cell viability.

Core Signaling and Experimental Validation

The mechanism of this compound has been validated through a series of rigorous experiments that confirm ternary complex formation, VHL-dependent ubiquitination, and selective protein degradation.

Caption: this compound-mediated recruitment of VHL E3 ligase to BCL-XL for proteasomal degradation.

Experimental Protocols

3.1.1 Ternary Complex Formation Assay (AlphaLISA)

This in vitro assay quantifies the formation of the BCL-XL-DT2216-VHL complex.

-

Principle: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology uses donor and acceptor beads that, when in close proximity (i.e., brought together by the ternary complex), generate a chemiluminescent signal.

-

Methodology:

-

Recombinant purified BCL-XL and VHL-ElonginB-ElonginC (VBC) complex proteins are used.

-

One protein (e.g., BCL-XL) is tagged with a biotin molecule, and the other (VBC complex) is tagged with an antibody-recognition tag (e.g., FLAG).

-

Streptavidin-coated donor beads and anti-FLAG antibody-coated acceptor beads are added to the reaction mixture containing the proteins and varying concentrations of this compound.

-

If this compound successfully forms the ternary complex, the donor and acceptor beads are brought into proximity.

-

Upon excitation at 680 nm, the donor bead releases singlet oxygen, which travels to the nearby acceptor bead, triggering a chemiluminescent emission at 615 nm.

-

The intensity of the light signal is directly proportional to the amount of ternary complex formed.[4]

-

3.1.2 Co-Immunoprecipitation (Co-IP) for BCL-XL Ubiquitination

This cell-based assay is used to demonstrate that this compound induces the ubiquitination of BCL-XL.

Caption: Experimental workflow for detecting this compound-induced BCL-XL ubiquitination via Co-IP.

-

Methodology:

-

Transfection: HEK293T cells are co-transfected with plasmids expressing Flag-tagged BCL-XL and HA-tagged ubiquitin.[7]

-

Treatment: Cells are treated with this compound to induce ternary complex formation and BCL-XL ubiquitination. A proteasome inhibitor (e.g., MG132) is co-administered to prevent the degradation of the ubiquitinated BCL-XL, allowing it to accumulate.[7][16]

-

Lysis: Cells are harvested and lysed to release cellular proteins.

-

Immunoprecipitation: The cell lysate is incubated with an anti-Flag antibody conjugated to beads. This selectively captures Flag-BCL-XL and any proteins bound to it.

-

Washing and Elution: The beads are washed to remove non-specifically bound proteins, and the captured protein complexes are then eluted.

-

Immunoblotting: The eluted proteins are separated by size using SDS-PAGE and transferred to a membrane. The membrane is then probed with an anti-HA antibody to detect the presence of HA-tagged ubiquitin on the immunoprecipitated BCL-XL. A high-molecular-weight smear indicates polyubiquitination.[7]

-

3.1.3 VHL-Dependence and Competitive Inhibition Assays

To confirm the mechanism, experiments are performed to show that the degradation is dependent on VHL and can be blocked.

-

VHL-Null Cells: this compound has no effect on BCL-XL levels in VHL-null cell lines (e.g., 786-O renal cancer cells), proving the absolute requirement for the VHL E3 ligase.[4][17]

-

Competitive Blockade: Pre-treatment of cells with a high concentration of a VHL ligand (VHL-L) or a BCL-XL inhibitor (like ABT-263) prevents this compound from binding to its respective targets. This competitive inhibition blocks ternary complex formation and abrogates this compound-induced BCL-XL degradation.[4][16]

Conclusion

This compound exemplifies a rational and elegant approach to drug design. By coopting the cell's natural protein disposal system, it effectively induces the degradation of the cancer survival protein BCL-XL. The core of its mechanism is the formation of a ternary complex that brings BCL-XL into proximity with the VHL E3 ligase, leading to ubiquitination and subsequent proteasomal destruction. This strategy not only provides potent anti-tumor activity but also ingeniously overcomes the dose-limiting toxicities of previous inhibitors by leveraging the differential expression of the VHL E3 ligase between cancer cells and platelets. As this compound progresses through clinical trials, it stands as a testament to the transformative power of PROTAC technology in developing safer and more effective cancer therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Dt-2216 | C77H96ClF3N10O10S4 | CID 139331475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. First in human phase 1 study of this compound, a selective BCL-xL degrader, in patients with relapsed/refractory solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A selective BCL-XL PROTAC degrader achieves safe and potent antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Facebook [cancer.gov]

- 9. Resistance to the BCL-XL Degrader this compound in T-cell Acute Lymphoblastic Leukemia is Rare and Correlates with Decreased BCL-XL Proteolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. ashpublications.org [ashpublications.org]

- 13. This compound—a Bcl-xL-specific degrader is highly active against Bcl-xL-dependent T cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of a Novel BCL-XL PROTAC Degrader with Enhanced BCL-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Advent of DT2216: A Targeted Approach to BCL-XL Degradation

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The B-cell lymphoma-extra large (BCL-XL) protein is a key regulator of apoptosis and a validated target in oncology. However, the clinical development of BCL-XL inhibitors has been hampered by on-target toxicity, specifically thrombocytopenia. DT2216, a novel Proteolysis Targeting Chimera (PROTAC), has emerged as a promising therapeutic strategy to overcome this limitation. This document provides an in-depth technical guide to the discovery, synthesis, and mechanism of action of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of the core biological and experimental processes.

Introduction: The Challenge of Targeting BCL-XL

The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[1] Anti-apoptotic members, such as BCL-XL, prevent programmed cell death by sequestering pro-apoptotic proteins like BIM, BAK, and BAX.[2][3] In many cancers, the overexpression of BCL-XL allows malignant cells to evade apoptosis, contributing to tumor progression and resistance to therapy.[4]

While the therapeutic potential of inhibiting BCL-XL is clear, direct inhibition with small molecules like Navitoclax (ABT-263) has been limited by dose-limiting thrombocytopenia.[4] This is due to the critical role of BCL-XL in platelet survival.[4] This significant side effect has spurred the development of alternative strategies to target BCL-XL in cancer cells while sparing platelets.

Discovery of this compound: A Selective BCL-XL Degrader

This compound was developed using PROTAC technology, a novel therapeutic modality that co-opts the cell's natural protein disposal system to eliminate target proteins.[5] PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase.[5] This ternary complex formation leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[5]

The key innovation in the design of this compound was the selection of the von Hippel-Lindau (VHL) E3 ligase as the recruiting partner.[4] Platelets express very low levels of VHL, providing a mechanism for the selective degradation of BCL-XL in cancer cells, which typically express higher levels of VHL.[4] this compound is composed of a ligand for BCL-XL derived from ABT-263, an optimized linker, and a ligand for the VHL E3 ligase.[6]

PROTAC Discovery and Optimization Workflow

The discovery of this compound likely followed a systematic workflow common in PROTAC development. This involves the rational design and synthesis of a library of PROTAC molecules with varying linkers and attachment points, followed by screening for degradation efficiency and selectivity.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of the BCL-XL ligand, the VHL ligand, and the linker, followed by their conjugation. While the detailed, step-by-step proprietary synthesis protocol is not fully public, published literature outlines the general synthetic strategy.[7] The process typically involves the synthesis of key intermediates and subsequent coupling reactions to assemble the final PROTAC molecule. For example, one synthetic route describes the synthesis of an ethyl 4-(4-((4-(azidomethyl)-4'-chloro-4-methyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoate intermediate, which is then further modified and coupled to the VHL ligand and linker components.[7]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound exerts its anti-cancer effects by inducing the selective degradation of BCL-XL in cancer cells.[4]

The degradation of BCL-XL disrupts the sequestration of pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | DC50 (nM) | Dmax (%) | Citation(s) |

| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 0.052 | 63 | 90.8 | [4][8] |

| Loucy | T-cell Acute Lymphoblastic Leukemia | 0.002 | - | - | [9] |

| MyLa | T-cell Lymphoma | < 0.01 | - | - | [10] |

| Human Platelets | - | > 3 | - | 26 | [4][8] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Citation(s) |

| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 15 mg/kg, i.p. | Significant reduction in tumor volume and weight | [8] |

| MyLa | T-cell Lymphoma | 10 mg/kg, q4d, i.p. | Significant tumor growth inhibition and induced regression | [10] |

| NCI-H146 (with ABT-199) | Small Cell Lung Cancer | - | Synergistic tumor growth inhibition | [8] |

| MDA-MB-231 (with docetaxel) | Breast Cancer | - | Synergistic tumor growth inhibition | [8] |

Detailed Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is adapted from standard MTS assay procedures and published studies involving this compound.[9][11]

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium.

-

Compound Treatment: After 24 hours, treat the cells with serial dilutions of this compound or vehicle control (DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

-

Incubation: Incubate for 1-4 hours at 37°C.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Western Blotting for BCL-XL Degradation

This protocol is based on standard western blotting procedures and details from this compound publications.[9][12]

-

Cell Lysis: Treat cells with the desired concentrations of this compound for the indicated times. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-20% Tris-glycine gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against BCL-XL (e.g., Cell Signaling Technology, 1:1000 dilution) overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (1:2000-1:5000 dilution) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Densitometry: Quantify the band intensities to determine the extent of BCL-XL degradation.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This protocol is a standard procedure for assessing apoptosis and is consistent with methods used in this compound research.[13]

-

Cell Treatment: Treat cells with this compound at various concentrations for the desired duration.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Mouse Xenograft Model

This protocol is a general guideline for establishing and using xenograft models to evaluate the in vivo efficacy of this compound.[8]

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 MOLT-4 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 15 mg/kg, intraperitoneally) or vehicle control according to the desired dosing schedule.

-

Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting for BCL-XL levels).

-

Data Analysis: Plot the tumor growth curves and perform statistical analysis to determine the anti-tumor efficacy of this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the development of BCL-XL-targeted therapies. By leveraging PROTAC technology to induce the selective degradation of BCL-XL in cancer cells, this compound overcomes the dose-limiting thrombocytopenia associated with direct BCL-XL inhibitors. Preclinical data have demonstrated its potent anti-tumor activity, both as a single agent and in combination with other therapies, in a variety of cancer models.

Ongoing and future clinical trials will be crucial in determining the safety and efficacy of this compound in patients. Further research may also explore the potential of this compound in other BCL-XL-dependent malignancies and investigate potential mechanisms of resistance. The success of this compound could pave the way for the development of other tissue-selective PROTACs for a range of challenging therapeutic targets.

References

- 1. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitochondrial Control of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. A selective BCL-XL PROTAC degrader achieves safe and potent antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

- 6. Dt-2216 | C77H96ClF3N10O10S4 | CID 139331475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Discovery of a Novel BCL-XL PROTAC Degrader with Enhanced BCL-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Resistance to the BCL-XL Degrader this compound in T-cell Acute Lymphoblastic Leukemia is Rare and Correlates with Decreased BCL-XL Proteolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. broadpharm.com [broadpharm.com]

- 12. BCLXL PROTAC degrader this compound targets secondary plasma cell leukemia addicted to BCLXL for survival - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Research on DT2216 in Solid Tumors: A Technical Whitepaper

Introduction

The B-cell lymphoma-extra large (BCL-XL) protein is a critical anti-apoptotic member of the BCL-2 family, frequently overexpressed in various solid tumors. Its role in promoting cancer cell survival and resistance to therapy makes it a compelling therapeutic target. However, the clinical development of BCL-XL inhibitors, such as navitoclax (ABT-263), has been consistently hindered by on-target, dose-limiting thrombocytopenia, as platelets are also dependent on BCL-XL for their survival.[1][2]

DT2216 is a first-in-class, rationally designed degrader of the BCL-XL protein. It functions as a Proteolysis Targeting Chimera (PROTAC), a bifunctional small molecule designed to overcome the limitations of traditional inhibitors.[1][3] By selectively inducing the degradation of BCL-XL in cancer cells while sparing platelets, this compound represents a promising therapeutic strategy for BCL-XL-dependent malignancies.[4] This whitepaper provides an in-depth technical overview of the preclinical research on this compound in solid tumors, detailing its mechanism of action, in vitro and in vivo efficacy, and synergistic potential in combination therapies.

Core Mechanism of Action

This compound is composed of a ligand that binds to BCL-XL and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5] This dual-binding action forms a ternary complex between BCL-XL, this compound, and the VHL E3 ligase. The proximity induced by this complex leads to the poly-ubiquitination of BCL-XL, marking it for degradation by the 26S proteasome.[1][5]

The key innovation of this compound lies in its platelet-sparing activity. Human platelets express minimal levels of the VHL E3 ligase.[1][4] Consequently, the formation of the ternary complex and subsequent degradation of BCL-XL is highly inefficient in platelets, mitigating the risk of thrombocytopenia that plagues conventional BCL-XL inhibitors.[2][6]

Preclinical In Vitro Efficacy

This compound has demonstrated potent anti-cancer activity across a broad range of tumor cell lines in vitro.[1] Its efficacy is particularly pronounced in cell lines known to be dependent on BCL-XL for survival. The primary mechanism of cell death induced by this compound is apoptosis, confirmed by assays measuring caspase-3 activation and Annexin-V staining.[4][7]

Quantitative In Vitro Activity

The following table summarizes the half-maximal effective concentration (EC50) of this compound in various solid tumor cell lines.

| Cell Line | Cancer Type | This compound EC50 (nM) | Reference |

| NCI-H146 | Small Cell Lung Cancer (SCLC) | ~100 | [4] |

| MyLa | Cutaneous T-Cell Lymphoma | <100 | [8] |

| Various | KRAS G12C-mutated NSCLC, CRC, Pancreatic | Not specified | [7][9] |

Note: Specific EC50 values for many solid tumor lines are found within graphical representations in the cited literature; the table reflects explicitly stated or closely estimated values.

Experimental Protocols

Cell Viability (MTS Assay)

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

-

Treatment: Cells are treated with a serial dilution of this compound, a vehicle control, and relevant comparators (e.g., navitoclax).

-

Incubation: Plates are incubated for a specified period (e.g., 72-96 hours) under standard cell culture conditions (37°C, 5% CO2).

-

MTS Reagent Addition: CellTiter 96® AQueous One Solution Reagent (MTS) is added to each well.

-

Incubation & Readout: Plates are incubated for 1-4 hours, and the absorbance is measured at 490 nm using a microplate reader.

-

Data Analysis: Absorbance values are normalized to the vehicle control to determine the percentage of cell viability. EC50 values are calculated using non-linear regression analysis.[3][7]

Western Blotting for BCL-XL Degradation

-

Cell Lysis: Cells treated with this compound for various time points (e.g., 4, 8, 16, 24 hours) are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for BCL-XL, VHL, and a loading control (e.g., GAPDH, β-actin). Subsequently, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][4]

Preclinical In Vivo Efficacy

This compound has demonstrated significant, dose-dependent antitumor activity in various solid tumor xenograft models.[1] As a monotherapy, it effectively inhibits tumor growth in BCL-XL-dependent cancers.[3] Crucially, these in vivo studies confirm the platelet-sparing nature of this compound, with treated animals showing significantly less thrombocytopenia compared to those treated with equimolar doses of navitoclax.[2][4]

Quantitative In Vivo Activity

| Model Type | Cancer Type | Treatment Regimen | Result | Reference |

| MyLa Xenograft | Cutaneous T-Cell Lymphoma | This compound Monotherapy | Highly effective tumor growth inhibition (TGI) | [3] |

| MOLT-4 Xenograft (T-ALL Model) | (Hematologic) | This compound (10 mg/kg, i.p., BIW) | 81.6% TGI | [4] |

| KRAS G12C Xenograft (H2122, H358) | NSCLC | This compound + Sotorasib | Significant improvement in TGI vs. monotherapy | [7][9] |

Experimental Protocols

Tumor Xenograft Model

-

Cell Implantation: Immunocompromised mice (e.g., NOD/SCID or athymic nude) are subcutaneously injected with a suspension of cancer cells (e.g., 5-10 million cells in Matrigel).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

-

Randomization & Treatment: Mice are randomized into treatment groups (e.g., vehicle, this compound, comparator drug, combination therapy). This compound is typically administered intravenously (IV) or intraperitoneally (IP) on a defined schedule (e.g., twice weekly).[4]

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (Length × Width²)/2.

-

Pharmacodynamic Analysis: At the end of the study, tumors and blood samples may be collected to analyze BCL-XL degradation (via Western Blot or IHC) and platelet counts.[7]

-

Data Analysis: Tumor growth curves are plotted, and metrics such as Tumor Growth Inhibition (TGI) are calculated to determine efficacy.

Synergy in Combination Therapies

While this compound shows promise as a monotherapy in certain contexts, its primary utility in solid tumors may be in combination with other anti-cancer agents to overcome or prevent drug resistance.[1] The degradation of BCL-XL can lower the apoptotic threshold, making cancer cells more susceptible to cytotoxic chemotherapy or targeted agents.

Combination with Sotorasib (KRAS G12C Inhibitor)

A significant area of preclinical investigation has been the combination of this compound with sotorasib, an inhibitor of the KRAS G12C mutation prevalent in non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).[7][9] While sotorasib can be effective, its activity is often cytostatic, and resistance can emerge. Preclinical studies have shown that this combination is highly synergistic.[7]

Mechanism of Synergy:

-

Sotorasib Action: Sotorasib inhibits the KRAS G12C oncoprotein, leading to the suppression of downstream signaling pathways (e.g., MAPK).

-

BIM Stabilization: Inhibition of the MAPK pathway leads to the stabilization and upregulation of the pro-apoptotic BH3-only protein, BIM.

-

BCL-XL Sequestration: However, the increased levels of BIM are often sequestered by the anti-apoptotic protein BCL-XL, preventing BIM from activating BAX/BAK and inducing apoptosis. This is a key resistance mechanism.

-

This compound Action: Co-treatment with this compound degrades BCL-XL, releasing the sotorasib-stabilized BIM.

-

Enhanced Apoptosis: The liberated BIM is then free to activate BAX/BAK, leading to mitochondrial outer membrane permeabilization and a strong apoptotic response.[7][9]

Conclusion and Future Directions

The preclinical data for this compound robustly support its development as a novel anti-cancer agent for solid tumors. By effectively degrading BCL-XL via a VHL-mediated pathway, it achieves potent antitumor activity while circumventing the on-target thrombocytopenia that has limited the therapeutic window of BCL-XL inhibitors.[1][4] Its efficacy as a monotherapy in BCL-XL-dependent models and, more broadly, its strong synergistic potential with targeted agents like sotorasib, highlight its therapeutic promise.[3][7]

These compelling preclinical findings have led to clinical investigation. A first-in-human Phase 1 trial (NCT04886622) in patients with relapsed/refractory solid malignancies has established a recommended Phase 2 dose of 0.4 mg/kg IV twice weekly.[1][10] Ongoing and future studies will continue to explore this compound as a monotherapy and in rational combinations across a variety of solid tumors, aiming to translate its unique, safety-enhanced mechanism into meaningful clinical benefit for patients.

References

- 1. First in human phase 1 study of this compound, a selective BCL-xL degrader, in patients with relapsed/refractory solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound-a Bcl-xL-specific degrader is highly active against Bcl-xL-dependent T cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A selective BCL-XL PROTAC degrader achieves safe and potent antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

- 6. First in human phase 1 study of this compound, a selective BCL-xL degrader, in patients with relapsed/refractory solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. BCL-XL PROTAC degrader this compound synergizes with sotorasib in preclinical models of KRASG12C-mutated cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

Investigating DT2216 in Hematological Malignancies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DT2216 is a first-in-class proteolysis-targeting chimera (PROTAC) designed to selectively target and degrade B-cell lymphoma-extra large (BCL-XL), a key anti-apoptotic protein frequently overexpressed in various hematological malignancies.[1][2] Overexpression of BCL-XL is a critical survival mechanism for cancer cells, contributing to tumor progression and resistance to conventional therapies.[3] While direct inhibition of BCL-XL has been a long-sought therapeutic strategy, the clinical development of BCL-XL inhibitors, such as navitoclax (ABT-263), has been hampered by on-target toxicity, particularly dose-limiting thrombocytopenia, due to the essential role of BCL-XL in platelet survival.[2][4]

This compound offers a novel approach to circumvent this limitation. As a PROTAC, it leverages the cell's own ubiquitin-proteasome system to induce the degradation of BCL-XL, rather than simply inhibiting its function.[5] This technical guide provides an in-depth overview of the mechanism of action, preclinical efficacy, and clinical development of this compound in the context of hematological malignancies, presenting key data and experimental methodologies for the scientific community.

Mechanism of Action: Targeted Degradation of BCL-XL

This compound is a bifunctional molecule comprising a ligand that binds to BCL-XL and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5] This dual binding induces the formation of a ternary complex between BCL-XL, this compound, and the VHL E3 ligase.[6] Once this complex is formed, the E3 ligase tags BCL-XL with ubiquitin molecules, marking it for degradation by the proteasome.[7] This targeted degradation leads to a rapid depletion of BCL-XL protein levels within cancer cells, thereby lowering the apoptotic threshold and inducing programmed cell death.[2][5]

A key advantage of this compound is its platelet-sparing activity. Platelets have minimal expression of the VHL E3 ligase, which prevents the formation of the ternary complex and subsequent BCL-XL degradation in these cells.[1][2] This selectivity allows for potent anti-tumor activity without the dose-limiting thrombocytopenia observed with traditional BCL-XL inhibitors.[8]

Figure 1: Mechanism of action of this compound in inducing BCL-XL degradation and apoptosis.

Preclinical Efficacy in Hematological Malignancies

This compound has demonstrated significant preclinical activity across a range of hematological malignancy models, including T-cell acute lymphoblastic leukemia (T-ALL), post-myeloproliferative neoplasm acute myeloid leukemia (post-MPN AML), and multiple myeloma.

In Vitro Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various hematological cancer cell lines. The 50% inhibitory concentration (IC50) and 50% degradation concentration (DC50) values highlight its potency.

| Cell Line | Hematological Malignancy | IC50 (µM) | DC50 (µM) | Reference |

| MOLT-4 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 0.052 | - | [9] |

| SET2 (parental) | JAK2-mutant Acute Myeloid Leukemia (AML) | 1.6 ± 0.8 | - | |

| SET2 (ruxolitinib-resistant) | JAK2-mutant Acute Myeloid Leukemia (AML) | 5.4 ± 3.8 | - | |

| JAK2-mutant iPSC-HSPCs | JAK2-mutant Hematopoietic Stem and Progenitor Cells | 0.04 | - | |

| CD34+ Primary Samples (n=6) | Post-MPN Secondary AML (sAML) | 2.2 ± 1.6 (at 24h) | - | |

| T-ALL Cell Lines (various) | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Varies | Correlates with IC50 | [1] |

Note: IC50 and DC50 values can vary based on experimental conditions and duration of exposure.

In Vitro BCL-XL Degradation

Studies have confirmed the rapid and sustained degradation of BCL-XL in sensitive cell lines following treatment with this compound. Western blot analyses have shown a significant reduction in BCL-XL protein levels, often within hours of exposure, without affecting the levels of other BCL-2 family members like BCL-2 or MCL-1.[2][10]

In Vivo Antitumor Activity

In vivo studies using xenograft models of hematological malignancies have demonstrated the potent antitumor efficacy of this compound.

| Model | Hematological Malignancy | Treatment | Key Findings | Reference |

| MOLT-4 Xenograft | T-cell Acute Lymphoblastic Leukemia (T-ALL) | This compound (15 mg/kg, weekly) | More effective at suppressing tumor growth than navitoclax. | [9] |

| SET2 Xenograft | JAK2-mutant Acute Myeloid Leukemia (AML) | This compound (15 mg/kg, every 4 days) | Reduced leukemic burden and extended survival. | [2] |

| MyLa Xenograft | T-cell Lymphoma (TCL) | This compound | Highly effective against xenografts without significant thrombocytopenia. | [11] |

| TCL PDX Model | T-cell Lymphoma (TCL) | This compound + ABT199 | Synergistically reduced disease burden and improved survival. | [11] |

Clinical Investigation of this compound

A first-in-human, Phase 1 clinical trial (NCT04886622) is currently evaluating the safety, pharmacokinetics, and clinical activity of this compound in patients with relapsed or refractory malignancies, including both solid tumors and hematological malignancies.[12]

Trial Design:

-

Phase: 1

-

Design: Open-label, dose-escalation, and cohort expansion.[4]

-

Population: Patients with relapsed/refractory solid tumors and hematological malignancies who have exhausted standard therapies.[12]

-

Intervention: this compound administered via intravenous infusion.

Preliminary Findings (from solid tumor patients):

-

Safety: The most common adverse event was transient thrombocytopenia, which was manageable and resolved without the need for platelet transfusions in most cases.[4]

-

Pharmacokinetics: this compound demonstrated a dose-proportional plasma exposure.[4]

-

Pharmacodynamics: Rapid and sustained degradation of BCL-XL has been observed in peripheral blood mononuclear cells of treated patients.[4]

While specific efficacy data for patients with hematological malignancies from this trial are not yet extensively published, the inclusion of this patient population is a critical step in evaluating the clinical potential of this compound for these diseases.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are generalized protocols for key experiments used in the investigation of this compound.

Cell Viability Assay (IC50 Determination) using CellTiter-Glo®

This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.[13]

-

Cell Seeding: Seed hematological cancer cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

-

Compound Preparation: Prepare a serial dilution of this compound in culture medium.

-

Treatment: Add the diluted this compound to the wells. Include wells with vehicle (e.g., DMSO) as a control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Reagent Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well.

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression model.[14]

Western Blot Analysis for BCL-XL Degradation

This technique is used to detect and quantify the levels of specific proteins in a sample.

-

Cell Lysis: Treat cells with this compound for the desired time points. Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[10]

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and separate the proteins by size using electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for BCL-XL overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the BCL-XL levels to the loading control.[1]

In Vivo Xenograft Model

Animal models are essential for evaluating the in vivo efficacy and safety of this compound.

-

Cell Implantation: Inject a suspension of human hematological cancer cells (e.g., 1 x 10^6 SET2 cells) intravenously into immunocompromised mice (e.g., NSG mice).[2]

-

Tumor Engraftment Monitoring: Monitor tumor engraftment and burden using methods such as bioluminescence imaging (for luciferase-expressing cells) or flow cytometry of peripheral blood.[2]

-

Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer this compound (e.g., 15 mg/kg) via intraperitoneal or intravenous injection at a specified schedule (e.g., every 4 days).[2] The control group receives a vehicle solution.

-

Efficacy Assessment: Monitor tumor growth and animal survival over time. Tumor burden can be assessed by imaging or other relevant methods.

-

Pharmacodynamic Studies: At the end of the study, or at specific time points, tissues can be harvested to assess BCL-XL degradation by Western blot or immunohistochemistry.

-

Toxicity Assessment: Monitor the animals for signs of toxicity, including changes in body weight and complete blood counts to assess for thrombocytopenia.

Figure 2: General experimental workflow for the investigation of this compound.

Conclusion

This compound represents a promising therapeutic strategy for hematological malignancies that are dependent on BCL-XL for survival. Its unique mechanism of action as a PROTAC allows for the selective degradation of BCL-XL in cancer cells while sparing platelets, thereby overcoming the principal toxicity associated with previous BCL-XL inhibitors. The robust preclinical data, demonstrating potent in vitro and in vivo activity, have provided a strong rationale for its clinical investigation. The ongoing Phase 1 trial will be instrumental in defining the safety, tolerability, and preliminary efficacy of this compound in patients with hematological cancers, with the potential to offer a new and effective treatment option for this patient population. Further research into predictive biomarkers of response and rational combination strategies will be crucial in maximizing the clinical benefit of this innovative therapeutic agent.

References

- 1. Resistance to the BCL-XL Degrader this compound in T-cell Acute Lymphoblastic Leukemia is Rare and Correlates with Decreased BCL-XL Proteolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. This compound—a Bcl-xL-specific degrader is highly active against Bcl-xL-dependent T cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. First in human phase 1 study of this compound, a selective BCL-xL degrader, in patients with relapsed/refractory solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

- 6. researchgate.net [researchgate.net]

- 7. Dt-2216 | C77H96ClF3N10O10S4 | CID 139331475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PROTACs: Walking through hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Frontiers | BCLXL PROTAC degrader this compound targets secondary plasma cell leukemia addicted to BCLXL for survival [frontiersin.org]

- 11. This compound-a Bcl-xL-specific degrader is highly active against Bcl-xL-dependent T cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 14. benchchem.com [benchchem.com]

A Technical Guide to DT2216: A PROTAC-Mediated Degrader of BCL-XL

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The B-cell lymphoma-2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway, with anti-apoptotic members like B-cell lymphoma-extra large (BCL-XL) representing key therapeutic targets in oncology. However, direct inhibition of BCL-XL has been hampered by on-target toxicity, specifically dose-limiting thrombocytopenia, due to the essential role of BCL-XL in platelet survival. DT2216 is a first-in-class bifunctional small molecule, known as a Proteolysis Targeting Chimera (PROTAC), designed to overcome this limitation. It selectively induces the degradation of BCL-XL by hijacking the ubiquitin-proteasome system, demonstrating potent antitumor activity while sparing platelets. This guide provides an in-depth technical overview of this compound's mechanism of action, its effects on the BCL-2 protein family, quantitative efficacy data, and the experimental protocols used for its characterization.

Introduction to the BCL-2 Family and this compound

The BCL-2 family consists of both anti-apoptotic proteins (e.g., BCL-2, BCL-XL, MCL-1) and pro-apoptotic proteins (e.g., BAX, BAK, BIM). The balance between these factions dictates a cell's fate, with an overexpression of anti-apoptotic members being a hallmark of cancer, enabling tumor cells to evade programmed cell death.[1][2] While the BCL-2 inhibitor Venetoclax has seen clinical success, targeting BCL-XL has remained a challenge.[1] Small molecule inhibitors like Navitoclax (ABT-263), which inhibit both BCL-2 and BCL-XL, cause severe thrombocytopenia, limiting their therapeutic window.[3]

This compound emerges as an innovative solution to this problem.[3] It is a PROTAC composed of a ligand that binds to BCL-XL and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][5][6] This dual-binding action forms a ternary complex, leading to the polyubiquitination of BCL-XL and its subsequent degradation by the proteasome.[1] The key to this compound's safety profile lies in its selective mechanism; since human platelets express minimal levels of VHL E3 ligase, this compound is expected to be, and has been shown to be, less toxic to platelets.[1][3][7]

Mechanism of Action of this compound

This compound functions by coopting the cell's natural protein disposal machinery. The process can be broken down into several key steps:

-

Ternary Complex Formation: this compound, with its two distinct warheads, simultaneously binds to the target protein, BCL-XL, and the VHL E3 ubiquitin ligase, bringing them into close proximity.[1][3]

-

Ubiquitination: The recruitment of the E3 ligase to BCL-XL facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the BCL-XL surface.

-

Proteasomal Degradation: The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades BCL-XL into small peptides.[1]

-

Apoptosis Induction: The degradation of BCL-XL disrupts the sequestration of pro-apoptotic proteins BAX and BAK.[8][9] Freed BAX and BAK can then oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, caspase activation, and ultimately, apoptosis.[2][8][9]

Quantitative Data Summary

This compound has demonstrated potent and selective activity across a range of preclinical models. Its efficacy is measured by its ability to induce BCL-XL degradation (DC₅₀ and Dₘₐₓ) and to kill cancer cells (EC₅₀).

Table 1: In Vitro Degradation and Cytotoxicity of this compound

| Cell Line | Cancer Type | BCL-XL DC₅₀ | BCL-XL Dₘₐₓ | EC₅₀ (72h) | Citation(s) |

| MOLT-4 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | ~5-10 nM | >95% | 0.052 µM (52 nM) | [3][5][9] |

| MyLa | T-cell Lymphoma (TCL) | Not specified | Not specified | <10 nM | [10] |

| SET2 | JAK2-mutant Acute Myeloid Leukemia (AML) | Not specified | Efficient degradation at 1 µM | Avg: 1.61 ± 0.81 µM | [7] |

| UKE-1 | JAK2-mutant Acute Myeloid Leukemia (AML) | Not specified | Not specified | Avg: 1.61 ± 0.81 µM | [7] |

| Human Platelets | N/A (Toxicity) | No significant degradation up to 3 µM | Minimal | >3 µM | [3][11] |

-

DC₅₀ (Degradation Concentration 50%): The concentration of this compound required to degrade 50% of the target protein.

-

Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation achieved.

-

EC₅₀ (Effective Concentration 50%): The concentration of this compound required to inhibit cell viability by 50%.

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Citation(s) |

| MOLT-4 | T-ALL | 15 mg/kg, i.p., weekly | More effective at suppressing tumor growth than 7.5 mg/kg dose. No significant thrombocytopenia. | [3][5][9] |

| MyLa | T-cell Lymphoma | 10 mg/kg, i.p., every 4 days | Significant tumor growth inhibition and induced tumor regression. | [11] |

| SET2 | JAK2-mutant AML | 15 mg/kg, i.p., every 4 days | Reduced tumor burden. | [7] |

Selectivity Profile within the BCL-2 Family

A crucial aspect of this compound is its selectivity. Although the BCL-XL binding moiety of this compound is derived from Navitoclax, which has affinity for both BCL-XL and BCL-2, this compound specifically degrades BCL-XL.[2][12] It does not induce the degradation of other BCL-2 family members like BCL-2 or MCL-1.[3][12] This specificity is likely due to the inability of this compound to form a stable and conformationally correct ternary complex between BCL-2 and the VHL E3 ligase, preventing the ubiquitination of BCL-2.[12] This high selectivity contributes to its targeted therapeutic effect, focusing solely on the BCL-XL dependency of certain cancers.

References

- 1. First in human phase 1 study of this compound, a selective BCL-xL degrader, in patients with relapsed/refractory solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a Novel BCL-XL PROTAC Degrader with Enhanced BCL-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A selective BCL-XL PROTAC degrader achieves safe and potent antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound, 2365172-42-3 | BroadPharm [broadpharm.com]

- 7. ashpublications.org [ashpublications.org]

- 8. Frontiers | BCLXL PROTAC degrader this compound targets secondary plasma cell leukemia addicted to BCLXL for survival [frontiersin.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. ashpublications.org [ashpublications.org]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

The Intracellular Journey of DT2216: A Technical Guide to Cellular Uptake and Distribution

For Researchers, Scientists, and Drug Development Professionals

Introduction

DT2216 is a first-in-class proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL).[1][2][3] As a heterobifunctional molecule, this compound works by hijacking the body's own ubiquitin-proteasome system.[4][5][6] One end of the molecule binds to BCL-XL, while the other end recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of BCL-XL, marking it for degradation by the proteasome and thereby promoting apoptosis in cancer cells that are dependent on BCL-XL for survival.[1][7] A key advantage of this compound is its reduced toxicity to platelets, a common issue with other BCL-XL inhibitors, due to the minimal expression of VHL in these cells.[2][3]

This technical guide provides an in-depth overview of the cellular uptake and distribution of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows. While direct quantitative data on the cellular uptake kinetics of this compound are not extensively available in the public domain, the downstream effects, such as BCL-XL degradation and cytotoxicity, serve as robust indicators of its intracellular penetration and target engagement.

Quantitative Data Summary

The efficacy of this compound is demonstrated by its ability to induce BCL-XL degradation and subsequent cytotoxicity in various cancer cell lines. The following tables summarize the key quantitative findings from preclinical studies.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | EC50 (µM) | Time Point (hours) |

| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 0.052 | 72 |

| MyLa | T-cell Lymphoma | Data not specified | - |

| SET2 | Post-MPN Acute Myeloid Leukemia | - | - |

| CD34+ primary AML cells | Acute Myeloid Leukemia | 2.19 ± 1.64 | 24 |

EC50 values represent the concentration of this compound required to inhibit cell growth by 50%. Data for MyLa and SET2 cells indicated selective killing without specifying EC50 values in the provided search results.[8]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | Dosing Regimen | Outcome |

| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 7.5 or 15 mg/kg, i.p., weekly | Suppressed tumor growth |

| MyLa | T-cell Lymphoma | Data not specified | Highly effective against xenografts |

| SET2 | Post-MPN Acute Myeloid Leukemia | 15 mg/kg, i.p., every 4 days | Reduced leukemic burden and extended survival |

i.p. = intraperitoneal

Signaling and Experimental Workflow Diagrams

To visually represent the processes involved in this compound's mechanism of action and its experimental evaluation, the following diagrams have been generated using the DOT language.

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound leading to apoptosis.

Experimental Workflow for Assessing this compound Efficacy

Caption: Workflow for in vitro and in vivo evaluation of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell Culture

-

Cell Lines: T-cell lymphoma (TCL) cell lines such as MyLa and post-MPN AML cell lines like SET2 are utilized.

-

Media: Cells are typically cultured in RPMI-1640 medium supplemented with 10% or 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Cytotoxicity (MTS Assay)

-

Objective: To determine the concentration-dependent effect of this compound on the viability of cancer cells.

-

Procedure:

-

Cancer cells are seeded in 96-well plates.

-

Cells are treated with increasing concentrations of this compound for a specified period (e.g., 72 hours).

-

A solution containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) is added to each well.

-

After incubation, the absorbance is measured at 490 nm using a microplate reader.

-

Cell viability is calculated as a percentage relative to untreated control cells.

-

The half-maximal effective concentration (EC50) is determined from the dose-response curve.

-

Immunoblotting (Western Blot)

-

Objective: To detect and quantify the levels of BCL-XL and other proteins of interest following this compound treatment.

-

Procedure:

-

Cells are treated with this compound for a specified duration.

-

Cells are lysed to extract total protein.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., BCL-XL, VHL, actin).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Band intensities are quantified using densitometry software, with a loading control like actin used for normalization.

-

Flow Cytometry for Apoptosis

-

Objective: To quantify the percentage of apoptotic cells after this compound treatment.

-

Procedure:

-

Cells are treated with this compound.

-

Cells are harvested, washed, and resuspended in a binding buffer.

-

Cells are stained with Annexin V (to detect early apoptotic cells) and a viability dye like propidium iodide (PI) or 7-AAD (to detect late apoptotic/necrotic cells).

-

The stained cells are analyzed using a flow cytometer.

-

The data is analyzed to determine the percentage of cells in different quadrants (viable, early apoptotic, late apoptotic, and necrotic).

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Animal Model: Immunocompromised mice (e.g., NCG mice) are commonly used.

-

Procedure:

-

Human cancer cells (e.g., 1 x 10^6 luciferase-expressing SET2 cells) are injected into the mice (e.g., intravenously).

-

Tumor engraftment is confirmed (e.g., via bioluminescence imaging).

-

Mice are randomized into treatment and vehicle control groups.

-

This compound is administered according to a specific dosing schedule (e.g., 15 mg/kg intraperitoneally every 4 days).

-

Tumor volume and body weight are monitored regularly.

-

At the end of the study, mice are euthanized, and tumors may be excised for further analysis (e.g., immunoblotting for BCL-XL levels).

-

Survival data is also collected to assess the impact of the treatment on overall survival.

-

Conclusion

This compound represents a promising therapeutic strategy for BCL-XL-dependent cancers. Its novel mechanism of action, which leverages the cell's own protein degradation machinery, allows for high potency and selectivity. While direct studies on its cellular uptake are limited, the robust downstream effects on BCL-XL levels and cancer cell viability provide strong evidence of its effective intracellular delivery and target engagement. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other PROTAC molecules in preclinical and clinical settings. As research progresses, a more detailed understanding of the specific mechanisms governing the cellular entry of this compound will further enhance its therapeutic application.

References

- 1. Facebook [cancer.gov]

- 2. First in human phase 1 study of this compound, a selective BCL-xL degrader, in patients with relapsed/refractory solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 7. Novel PROTAC enhances its intracellular accumulation and protein knockdown | Science Codex [sciencecodex.com]

- 8. This compound-a Bcl-xL-specific degrader is highly active against Bcl-xL-dependent T cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

DT2216 In Vitro Assay Protocols for Cell Lines: A Detailed Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

DT2216 is a potent and selective BCL-XL degrader based on Proteolysis Targeting Chimera (PROTAC) technology.[1] It functions by recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL), leading to its ubiquitination and subsequent proteasomal degradation.[2][3] This targeted degradation of BCL-XL restores the apoptotic process in cancer cells that are dependent on this protein for survival.[2] Preclinical studies have demonstrated this compound's efficacy against a variety of hematological malignancies and solid tumors, with a notable advantage of reduced toxicity to platelets compared to other BCL-XL inhibitors like Navitoclax (ABT-263), as platelets express minimal levels of VHL.[3][4] This document provides detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound in cancer cell lines.

Mechanism of Action of this compound